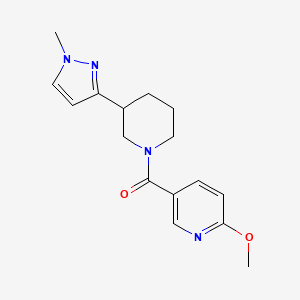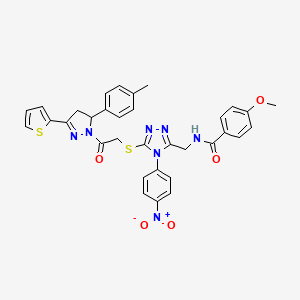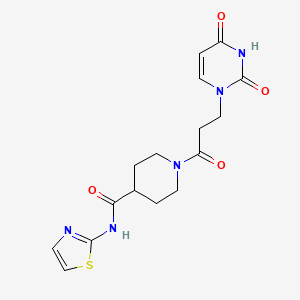![molecular formula C9H6F4O2 B2805051 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone CAS No. 1532864-35-9](/img/structure/B2805051.png)
1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone” is a synthetic compound . It is related to “2-Fluoro-5-(trifluoromethyl)phenyl isocyanate”, which is used as a laboratory chemical .
Synthesis Analysis
The synthesis of related compounds involves specific pathways. For example, the synthesis of 2-fluoro-2-phenylalkanoic acids, which has applications in medicinal chemistry, involves bromo-fluorination of certain styrenes . A series of 3,5-substituted-1,2,4-oxadiazole derivatives have been synthesized, some of which exhibited profound anti-inflammatory activity .Applications De Recherche Scientifique
Synthesis and Characterization
A wide range of chemical synthesis and characterization studies involve 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone and its derivatives, emphasizing its utility in creating complex molecular structures with potential biological activities. For instance, the compound has been used in the synthesis of novel derivatives such as 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones to examine their anxiolytic activity, showcasing the chemical versatility and potential therapeutic applications of these molecules (Liszkiewicz et al., 2006). Moreover, these compounds exhibit a range of optical properties and potential as nonlinear optics materials, as demonstrated through FT-IR, NBO, HOMO-LUMO, and MEP analysis, alongside molecular docking studies suggesting their role as anti-neoplastic agents (Mary et al., 2015).
Potential Biological Activities
The preparation and study of 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone derivatives have also been directed towards evaluating their antiproliferative activity on various human carcinoma cell lines. For example, alpha-phthalimide based ketones have shown significant growth inhibition on MDAMB-231 breast carcinoma and SKHep-1 hepatoma cell lines, suggesting the importance of the fluorine group in biological activity (Chan et al., 2009).
Advanced Materials and Fluorination Techniques
Research into materials science and fluorination techniques further highlights the application of 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone. Studies have explored the synthesis of fluorinated polyimides, indicating the compound's relevance in developing materials with desirable thermal and mechanical properties (Yin et al., 2005). Additionally, advancements in microwave-assisted fluorination techniques for 1-arylethanones demonstrate the compound's role in facilitating more efficient and environmentally friendly chemical synthesis processes (Thvedt et al., 2009).
Safety and Hazards
“1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone” should be handled with care like any other chemical. A related compound, “2-Fluoro-5-(trifluoromethyl)phenyl isocyanate”, is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Orientations Futures
The future directions for “1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone” could involve further exploration of its potential applications in medicinal chemistry, given the observed anti-inflammatory activity of related compounds . More research is needed to fully understand its properties and potential uses.
Propriétés
IUPAC Name |
1-[2-fluoro-5-(trifluoromethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-5(14)7-4-6(2-3-8(7)10)15-9(11,12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGUQTHUEHFNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone | |
CAS RN |
1532864-35-9 |
Source


|
| Record name | 1-[2-fluoro-5-(trifluoromethoxy)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-(3-fluorophenyl)acetamide](/img/structure/B2804968.png)
![2-Amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2804969.png)
![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2804970.png)




![3-{[(Chloroacetyl)amino]methyl}benzoic acid](/img/structure/B2804981.png)


![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2804986.png)

![3-(2-pyridyl)-6-[2-(2-pyridyl)ethyl]isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2804989.png)
![1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2804991.png)